2-Amino-6-fluorobenzonitrile

Catalog No.
S666572
CAS No.
77326-36-4
M.F
C7H5FN2
M. Wt
136.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-fluorobenzonitrile

CAS Number

77326-36-4

Product Name

2-Amino-6-fluorobenzonitrile

IUPAC Name

2-amino-6-fluorobenzonitrile

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2

InChI Key

IQUNZGOZUJITBJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C#N)N

Synonyms

6-Amino-2-fluorobenzenecarbonitrile; 6-Fluoro-2-aminobenzonitrile; 2-Cyano-3-fluorophenylamine; 2-Amino-6-fluoro-benzonitrile;

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)N

Synthesis of Quinazolinones and Quinazolines

One of the primary applications of 2-amino-6-fluorobenzonitrile is in the synthesis of quinazolinones and quinazolines []. Quinazolines are bicyclic heterocycles with diverse biological activities, including antimalarial and anticancer properties. Examples of clinically used quinazoline derivatives include Gefitinib, Lapatinib, Erlotinib, and Afatinib. The ortho (adjacent) position of the amine and nitrile groups in 2-amino-6-fluorobenzonitrile makes it an ideal starting material for the construction of the quinazoline core structure.

2-Amino-6-fluorobenzonitrile, with the chemical formula C₇H₅FN₂ and CAS number 77326-36-4, is a fluorinated aromatic compound featuring an amino group and a nitrile functional group. This compound is characterized by its off-white powder appearance and has a melting point ranging from 127 °C to 131 °C . The unique arrangement of its functional groups, particularly the ortho-positioning of the amino and nitrile groups, makes it an important building block in medicinal chemistry, especially for synthesizing various heterocyclic compounds.

2-Amino-6-fluorobenzonitrile itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of biologically active molecules like quinazolines and aminoquinolines. The mechanism of action of these end products would depend on their specific structure and interaction with their biological targets.

2-Amino-6-fluorobenzonitrile, like many organic compounds, should be handled with care in a well-ventilated laboratory following proper safety protocols. Specific safety data sheets (SDS) from suppliers should be consulted for detailed information on flammability, reactivity, and disposal procedures [, , ].

  • Synthesis of Quinazolines: The compound serves as a precursor in synthesizing quinazoline derivatives, which are known for their pharmaceutical applications, including antimalarial and anticancer properties. Notable drugs derived from quinazolines include Gefitinib and Erlotinib .
  • Formation of Aminoquinoline Derivatives: By reacting with ketones, it can produce aminoquinoline derivatives, which are valuable in medicinal chemistry .
  • Tacrine Derivatives: This compound can also be transformed into tacrine derivatives, which act as cholinesterase inhibitors used in treating Alzheimer's disease .

The biological activity of 2-amino-6-fluorobenzonitrile primarily stems from its role as a precursor in synthesizing bioactive compounds. Quinazoline derivatives synthesized from this compound exhibit significant antimalarial and anticancer activities. Additionally, some derivatives have been explored for their potential use as dual-action agents against Trypanosomiasis and malaria .

Several methods exist for synthesizing 2-amino-6-fluorobenzonitrile:

  • Nitration of Fluorobenzene: Starting from fluorobenzene, nitration can introduce the nitrile group.
  • Amine Substitution Reactions: The introduction of the amino group can be achieved through various amination techniques, often utilizing amines under controlled conditions to ensure selectivity.
  • Multi-step Synthesis: A combination of electrophilic aromatic substitution and subsequent nucleophilic substitutions can yield the desired compound efficiently.

These methods allow for high yields and purity levels, crucial for pharmaceutical applications .

2-Amino-6-fluorobenzonitrile finds applications in:

  • Medicinal Chemistry: As a versatile building block for synthesizing various drug candidates.
  • Material Science: Used in developing new materials due to its unique chemical properties.
  • Biochemical Research: Employed in studies exploring the mechanisms of action of certain drugs and their interactions with biological systems .

Interaction studies involving 2-amino-6-fluorobenzonitrile focus on its pharmacokinetic properties and interactions with biological targets:

  • CYP Enzyme Inhibition: The compound has been noted to inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP3A4, which are critical in drug metabolism. This inhibition can affect the pharmacological profiles of co-administered drugs .
  • Blood-Brain Barrier Permeability: Studies indicate that this compound is permeant through the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Several compounds share structural similarities with 2-amino-6-fluorobenzonitrile. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityKey Features
4-Amino-2-fluoro-5-methylbenzonitrile0.94Contains an additional methyl group
5-Amino-2,3-difluorobenzonitrile0.90Features two fluorine atoms
6-Amino-4-fluorobenzonitrile0.88Amino group at a different position
4-Amino-3-fluorobenzonitrile0.86Fluorine at another position

While these compounds share similar functional groups or structural motifs, the specific arrangement of the amino and nitrile groups in 2-amino-6-fluorobenzonitrile contributes to its unique reactivity and biological activity profile, particularly in drug development contexts .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (18%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

77326-36-4

Wikipedia

2-Amino-6-fluorobenzonitrile

Dates

Last modified: 08-15-2023

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